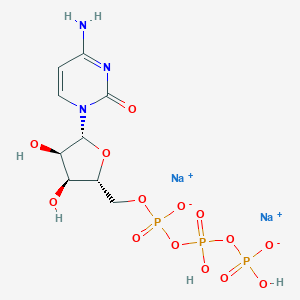

3'-NH2-CTP

Description

Propriétés

Numéro CAS |

36051-68-0 |

|---|---|

Formule moléculaire |

C9H14N3Na2O14P3 |

Poids moléculaire |

527.12 g/mol |

Nom IUPAC |

disodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(4-imino-2-oxidopyrimidin-1-yl)oxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |

InChI |

InChI=1S/C9H16N3O14P3.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1 |

Clé InChI |

NFQMDTRPCFJJND-WFIJOQBCSA-L |

SMILES isomérique |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O.[Na+].[Na+] |

SMILES canonique |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O.[Na+].[Na+] |

melting_point |

215 - 218 °C |

Description physique |

Solid |

Numéros CAS associés |

36051-68-0 18423-42-2 |

Synonymes |

CTP; NSC 20261 |

Origine du produit |

United States |

Foundational & Exploratory

3'-Amino-Cytidine Triphosphate (3'-amino-CTP): A Technical Guide to its Role as an RNA Polymerase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Amino-Cytidine Triphosphate (3'-amino-CTP) is a synthetic analog of the natural ribonucleotide, cytidine triphosphate (CTP). Characterized by the substitution of the 3'-hydroxyl group on the ribose sugar with an amino group, this modification fundamentally alters its chemical reactivity and biological function. This technical guide provides a comprehensive overview of 3'-amino-CTP, focusing on its mechanism of action as a potent inhibitor of RNA synthesis, its potential therapeutic applications, and detailed methodologies for its study. Quantitative data on its inhibitory activity, alongside that of a close analog, are presented for comparative analysis.

Introduction

Nucleoside analogs represent a cornerstone in the development of antiviral and anticancer chemotherapeutics. By mimicking natural nucleosides, these molecules can be incorporated into nascent DNA or RNA chains, or competitively inhibit the polymerases responsible for nucleic acid synthesis. 3'-amino-CTP falls into the category of chain-terminating nucleoside analogs. Its structural similarity to CTP allows it to be recognized by RNA polymerases. However, the absence of a 3'-hydroxyl group, which is essential for the formation of a phosphodiester bond with the subsequent nucleotide, leads to the termination of RNA chain elongation. This property makes 3'-amino-CTP a subject of interest for researchers in virology, oncology, and molecular biology.

Chemical Structure and Synthesis

The defining feature of 3'-amino-CTP is the replacement of the 3'-hydroxyl (-OH) group of the ribose sugar with an amino (-NH2) group. This seemingly minor alteration has profound implications for its role in RNA synthesis.

While detailed, proprietary synthesis protocols for 3'-amino-CTP are not always publicly available, the general approach involves the chemical synthesis of the modified nucleoside, 3'-amino-3'-deoxycytidine, followed by phosphorylation to the triphosphate form. A study by Pravdina et al. reported the synthesis of several 3'-modified ribonucleoside-5'-triphosphates, including 3'-amino-CTP (referred to as CTP(3'NH2)), for the investigation of their inhibitory effects on RNA polymerases[1]. The synthesis of related 3'-amino-modified nucleosides often involves multi-step chemical reactions, including the introduction of the amino group at the 3' position of the sugar ring, followed by protection and deprotection steps, and finally, phosphorylation to yield the active triphosphate form.

Mechanism of Action: RNA Chain Termination

The primary mechanism by which 3'-amino-CTP exerts its inhibitory effect on RNA synthesis is through chain termination . RNA polymerases, both viral and cellular, catalyze the sequential addition of ribonucleotides to a growing RNA chain. This process involves the formation of a phosphodiester bond between the 3'-hydroxyl group of the last nucleotide in the chain and the alpha-phosphate of the incoming ribonucleotide triphosphate.

In the case of 3'-amino-CTP, its structural resemblance to CTP allows it to be incorporated into the nascent RNA strand opposite a guanine base in the DNA or RNA template. However, once incorporated, the 3'-amino group is incapable of forming the necessary phosphodiester bond with the next incoming nucleotide. This leads to the immediate cessation of RNA chain elongation.

Quantitative Analysis of Inhibitory Activity

Direct quantitative data for the inhibition of RNA polymerases by 3'-amino-CTP is limited in publicly accessible literature. However, a study by Pravdina et al. demonstrated that 3'-amino-CTP efficiently inhibited RNA synthesis catalyzed by both influenza A viral RNA-polymerase and murine RNA-polymerase II in a cell-free system[1].

To provide a quantitative context, data for the closely related analog, 3'-deoxycytidine 5'-triphosphate (3'-dCTP), which also lacks a 3'-hydroxyl group, is presented. 3'-dCTP was shown to be a potent competitive inhibitor of DNA-dependent RNA polymerases I and II.

| Compound | Enzyme | Organism | Inhibition Type | Km for CTP (µM) | Ki (µM) | Reference |

| 3'-deoxycytidine 5'-triphosphate (3'-dCTP) | DNA-dependent RNA Polymerase I & II | Dictyostelium discoideum | Competitive | 6.3 | 3.0 | [2] |

This data suggests that 3'-modified cytidine triphosphate analogs are effective inhibitors of RNA polymerases with low micromolar potency.

Therapeutic Potential

The ability of 3'-amino-CTP to terminate RNA synthesis makes it a candidate for antiviral and anticancer therapies.

-

Antiviral Activity: Many viruses, particularly RNA viruses, rely on their own RNA-dependent RNA polymerases (RdRps) for replication. These viral polymerases are often distinct from host cellular RNA polymerases, providing a target for selective inhibition. The demonstrated activity of 3'-amino-CTP against influenza A virus RNA polymerase highlights its potential as a broad-spectrum antiviral agent[1].

-

Anticancer Activity: Cancer cells are characterized by rapid proliferation, which requires high levels of DNA and RNA synthesis. Targeting cellular RNA polymerases can be a strategy to inhibit tumor growth. While selectivity for cancer cells over healthy cells is a challenge, the development of targeted drug delivery systems could potentially overcome this limitation.

Experimental Protocols

The following is a generalized protocol for an in vitro RNA polymerase inhibition assay to evaluate the activity of 3'-amino-CTP. This protocol is based on standard methodologies for studying viral RNA polymerase inhibitors.

In Vitro RNA Polymerase Primer Extension Assay

Objective: To determine the inhibitory effect and mechanism (chain termination) of 3'-amino-CTP on a specific RNA polymerase (e.g., influenza virus RNA polymerase or a commercially available phage RNA polymerase like T7).

Materials:

-

Purified RNA polymerase

-

DNA or RNA template with a defined sequence

-

Fluorescently labeled or radiolabeled primer complementary to the template

-

Natural ribonucleoside triphosphates (ATP, GTP, CTP, UTP)

-

3'-amino-CTP

-

Reaction buffer (e.g., Tris-HCl, MgCl₂, DTT, KCl)

-

RNase inhibitor

-

Stop solution (e.g., formamide, EDTA, loading dyes)

-

Denaturing polyacrylamide gel

-

Gel imaging system (for fluorescence or autoradiography)

Procedure:

-

Template-Primer Annealing:

-

Mix the template and labeled primer in annealing buffer.

-

Heat the mixture to 95°C for 5 minutes and then allow it to cool slowly to room temperature to facilitate annealing.

-

-

Reaction Setup:

-

In separate reaction tubes, prepare the reaction mixtures containing the reaction buffer, RNase inhibitor, and the annealed template-primer.

-

Add the natural NTPs. For determining IC₅₀, a fixed concentration of natural CTP should be used. For mechanism of action studies, varying concentrations of CTP and 3'-amino-CTP will be needed.

-

Add varying concentrations of 3'-amino-CTP to the respective tubes. Include a no-inhibitor control.

-

-

Initiation of Reaction:

-

Add the RNA polymerase to each tube to start the transcription reaction.

-

Incubate the reactions at the optimal temperature for the polymerase (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

-

-

Termination of Reaction:

-

Stop the reactions by adding the stop solution. The formamide in the stop solution will denature the RNA products.

-

-

Analysis of Products:

-

Heat the samples at 95°C for 5 minutes before loading onto a denaturing polyacrylamide gel.

-

Separate the RNA products by gel electrophoresis.

-

Visualize the RNA products using a suitable imaging system.

-

Expected Results:

-

In the absence of 3'-amino-CTP, a full-length RNA product should be observed.

-

With increasing concentrations of 3'-amino-CTP, the intensity of the full-length product should decrease.

-

The appearance of a shorter RNA product, corresponding to the position of incorporation of 3'-amino-CMP, would confirm chain termination.

References

- 1. [Inhibitory effect of various 3'-amino- and 3'-azido-3'-deoxyribonucleotide-5'-triphosphates on RNA synthesis, catalyzed by RNA polymerase of influenza type A virus and cellular RNA-polymerase] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Effects of (-)-2'-deoxy-3'-thiacytidine (3TC) 5'-triphosphate on human immunodeficiency virus reverse transcriptase and mammalian DNA polymerases alpha, beta, and gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3'-Amino-3'-deoxycytidine Triphosphate (3'-NH2-CTP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3'-Amino-3'-deoxycytidine triphosphate (3'-NH2-CTP) is a synthetic analog of the natural nucleotide deoxycytidine triphosphate (dCTP). The substitution of the 3'-hydroxyl group with an amino group fundamentally alters its chemical properties and biological activity, making it a valuable tool in molecular biology and a subject of interest in drug development. This guide provides a comprehensive overview of the structure, properties, synthesis, and applications of this compound, with a focus on its role as a DNA chain terminator. Detailed experimental protocols and structured data are presented to facilitate its use in research settings.

Structure and Chemical Properties

This compound is a nucleoside triphosphate analog characterized by the presence of an amino group (-NH2) at the 3' position of the deoxyribose sugar moiety, in place of the hydroxyl group (-OH) found in its natural counterpart, dCTP. This single modification has profound implications for its chemical reactivity and biological function.

Chemical Structure:

synthesis of 3'-amino-cytidine triphosphate

An In-depth Technical Guide to the Synthesis of 3'-Amino-Cytidine Triphosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Amino-cytidine triphosphate (3'-amino-CTP) is a modified nucleotide of significant interest in chemical biology and drug development. The replacement of the 3'-hydroxyl group with a more nucleophilic amino group confers unique properties, making it a valuable tool for various biochemical applications. This guide provides a comprehensive overview of the primary synthetic strategies for 3'-amino-CTP, detailed experimental protocols, and quantitative data to support researchers in its preparation and use.

Synthetic Strategies

The synthesis of 3'-amino-CTP can be broadly categorized into two main stages: the synthesis of the 3'-amino-cytidine nucleoside and its subsequent phosphorylation to the triphosphate. Several approaches exist for each stage, offering flexibility based on available starting materials and desired scale.

Synthesis of 3'-Amino-3'-deoxycytidine

A common and effective strategy for synthesizing the 3'-amino-cytidine nucleoside involves the introduction of an azide group at the 3' position of a cytidine derivative, followed by its reduction to the corresponding amine. This method generally requires the use of protecting groups to ensure regioselectivity.

Key Steps:

-

Protection of Hydroxyl Groups: The 5' and 2' hydroxyl groups of cytidine are typically protected to direct the reaction to the 3' position. Common protecting groups include trityl (Tr), tert-butyldiphenylsilyl (TBDPS), and acetyl (Ac) groups.

-

Introduction of the Azido Group: The 3'-hydroxyl group is first activated, often by conversion to a good leaving group (e.g., a tosylate or triflate). Subsequent nucleophilic substitution with an azide salt (e.g., sodium azide) introduces the 3'-azido group.

-

Reduction of the Azido Group: The 3'-azido group is reduced to the 3'-amino group. This can be achieved through various methods, including catalytic hydrogenation (e.g., using H₂ and a palladium catalyst) or with reducing agents like triphenylphosphine.

-

Deprotection: The protecting groups on the 5' and 2' hydroxyls and the exocyclic amine of cytosine are removed to yield 3'-amino-3'-deoxycytidine.

Experimental Protocol: Synthesis of 3'-Azido-3'-deoxycytidine and subsequent reduction

This protocol is a generalized representation based on common synthetic strategies. Researchers should consult specific literature for precise conditions and reagent quantities.

-

Protection:

-

Dissolve cytidine in a suitable solvent (e.g., pyridine).

-

Add a protecting group reagent for the 5'-hydroxyl, such as dimethoxytrityl chloride (DMT-Cl), and stir at room temperature.

-

After reaction completion, add an acetylating agent, like acetic anhydride, to protect the 2'-hydroxyl and the N4-amino group.

-

-

Azidation:

-

Selectively deprotect the 5'-hydroxyl group.

-

Activate the 3'-hydroxyl group using a sulfonylating agent (e.g., triflic anhydride) in the presence of a base (e.g., pyridine).

-

Displace the resulting sulfonate with sodium azide in a polar aprotic solvent like DMF.

-

-

Reduction:

-

Dissolve the 3'-azido intermediate in a suitable solvent (e.g., methanol).

-

Add a catalyst, such as 10% Palladium on carbon.

-

Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete.

-

-

Deprotection:

-

Treat the product with aqueous ammonia to remove the acetyl protecting groups.

-

Phosphorylation of 3'-Amino-3'-deoxycytidine

Once the 3'-amino nucleoside is obtained, the crucial next step is the phosphorylation of the 5'-hydroxyl group to form the triphosphate. The Ludwig-Eckstein method is a widely employed and reliable one-pot procedure for this transformation.[1][2][3][4]

The Ludwig-Eckstein Method: A One-Pot, Three-Step Approach [1][2]

This method proceeds through a cyclic phosphite triester intermediate, which minimizes the formation of by-products and simplifies purification.[1][2]

-

Phosphitylation: The 5'-hydroxyl group of the protected 3'-amino-cytidine reacts with a phosphitylating agent, typically 2-chloro-4H-1,3,2-benzodioxaphosphorin-4-one (salicyl chlorophosphite).

-

Reaction with Pyrophosphate: The resulting intermediate reacts with pyrophosphate in the form of a soluble salt, such as tris(tetra-n-butylammonium) hydrogen pyrophosphate, to form a cyclic triphosphate intermediate.

-

Oxidation and Hydrolysis: The cyclic intermediate is then oxidized (e.g., with iodine) and subsequently hydrolyzed to yield the final 3'-amino-cytidine triphosphate.

Experimental Protocol: Ludwig-Eckstein Phosphorylation [1][2][3]

This protocol is a generalized representation. Researchers should consult specific literature for precise conditions and reagent quantities.

-

Preparation:

-

Ensure the 3'-amino-3'-deoxycytidine is appropriately protected (e.g., the 3'-amino group can be protected with a trifluoroacetyl group).

-

Thoroughly dry all glassware and reagents. The reaction is moisture-sensitive.

-

-

Reaction:

-

Dissolve the protected nucleoside in a dry solvent (e.g., pyridine and dioxane).

-

Add salicyl chlorophosphite and stir at room temperature.

-

In a separate flask, prepare a solution of pyrophosphate (e.g., tributylammonium pyrophosphate) in dry DMF.

-

Add the pyrophosphate solution to the reaction mixture.

-

After the formation of the cyclic intermediate (monitored by ³¹P NMR), add an oxidizing agent (e.g., a solution of iodine in pyridine/water).

-

Quench the reaction after completion.

-

-

Deprotection and Purification:

Data Presentation

Table 1: Summary of Yields for Key Synthetic Steps

| Step | Starting Material | Product | Typical Yield (%) | Reference |

| Azidation of 3'-OH | Protected Cytidine | 3'-Azido-3'-deoxycytidine derivative | 70-85% | [9][10] |

| Reduction of 3'-Azido | 3'-Azido-3'-deoxycytidine derivative | 3'-Amino-3'-deoxycytidine derivative | >90% | [9][10] |

| Ludwig-Eckstein Phosphorylation | Protected 3'-Amino-3'-deoxycytidine | 3'-Amino-cytidine triphosphate | 50-75% | [2] |

Table 2: Spectroscopic Data for 3'-Amino-Cytidine Triphosphate

| Technique | Key Signals |

| ¹H NMR | Characteristic signals for the ribose protons and the cytosine base protons. The chemical shifts will be pH-dependent.[11] |

| ¹³C NMR | Resonances corresponding to the carbons of the ribose and cytosine moieties.[12][13] |

| ³¹P NMR | Three distinct signals for the α, β, and γ phosphates, typically observed as a doublet, a triplet, and a doublet, respectively, due to P-P coupling.[13][14] |

| Mass Spec (ESI-MS) | A peak corresponding to the molecular weight of the 3'-amino-CTP anion. |

Visualizations

Synthetic Workflow Diagrams

Caption: Chemical synthesis of 3'-amino-3'-deoxycytidine.

Caption: Ludwig-Eckstein one-pot phosphorylation workflow.

Prebiotic Synthesis Approach

Recent research has also explored the prebiotic synthesis of 3'-amino-nucleoside triphosphates from simple chemical feedstocks.[15][16] This approach is of great interest in origins of life research and may offer alternative, potentially more direct, synthetic routes.

A proposed prebiotic synthesis involves a multi-component reaction of glycolaldehyde, 2-aminooxazole, and an aminonitrile to form an amino-sugar intermediate.[15] Subsequent reaction with cyanoacetylene builds the nucleobase.[15] The resulting 3'-amino-nucleoside can then be phosphorylated, for instance, using cyclic trimetaphosphate in water, to yield the triphosphate.[15][16]

Caption: Prebiotic synthesis of 3'-amino-nucleoside triphosphates.

Conclusion

The is a multi-step process that can be reliably achieved through established chemical methods, with the Ludwig-Eckstein phosphorylation being a particularly robust approach for the final triphosphorylation step. Careful control of protecting groups and reaction conditions is essential for achieving good yields and purity. The purification of the final product, typically by ion-exchange and reverse-phase HPLC, is critical to remove by-products and ensure its suitability for biochemical and drug development applications. Emerging prebiotic synthesis routes may offer more direct pathways in the future. This guide provides a foundational understanding and practical protocols to aid researchers in the successful synthesis of this important nucleotide analog.

References

- 1. Nucleoside Triphosphates — Building Blocks for the Modification of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. HPLC Separation of Cytidines | SIELC Technologies [sielc.com]

- 6. Separation of cytidine 5'-triphosphate biosynthesized from cytidine 5'-monophosphate on ion-exchange resin and HPLC analysis of cytidine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sg.idtdna.com [sg.idtdna.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and antineoplastic activity of 3'-azido and 3'-amino analogues of pyrimidine deoxyribonucleoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological activity of various 3'-azido and 3'-amino analogues of 5-substituted pyrimidine deoxyribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. hmdb.ca [hmdb.ca]

- 12. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions | MDPI [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. 1H and 31P NMR spectroscopy of phosphorylated model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. chemrxiv.org [chemrxiv.org]

The Principle of the 3'-Amino Group in Nucleotides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic replacement of the 3'-hydroxyl group with an amino group in nucleotides has profound implications for molecular biology, diagnostics, and therapeutics. This modification gives rise to nucleotide analogs with unique chemical properties that can be harnessed for a variety of applications, from terminating DNA synthesis to enhancing the stability and translational efficiency of mRNA. This in-depth technical guide explores the core principles of 3'-amino nucleotides, including their synthesis, biochemical properties, and key applications, providing detailed experimental protocols and quantitative data to support researchers in this field.

Core Concepts and Properties

The fundamental principle behind the utility of 3'-amino nucleotides lies in the replacement of the 3'-hydroxyl (-OH) group, which is essential for the formation of a phosphodiester bond by DNA and RNA polymerases, with a 3'-amino (-NH2) group. This substitution leads to two primary consequences:

-

Chain Termination: DNA and RNA polymerases are generally unable to form a phosphoramidate bond with the incoming nucleotide triphosphate. This results in the termination of nucleic acid chain elongation, a principle that is fundamental to Sanger sequencing and various antiviral therapies.[1][2]

-

Chemical Handle for Conjugation: The primary amine at the 3'-terminus provides a reactive site for the covalent attachment of a wide range of molecules, such as fluorescent dyes, quenchers, and biotin, enabling the development of sophisticated molecular probes and diagnostic assays.[3][4]

Incorporation of a 3'-amino group can also confer other advantageous properties to oligonucleotides, such as increased resistance to 3'-exonucleases and enhanced thermal stability of the resulting duplexes.[3]

Synthesis of 3'-Amino Nucleotides and Oligonucleotides

The synthesis of 3'-amino nucleotides typically begins with the corresponding 3'-azido-3'-deoxy nucleoside. The azido group serves as a stable precursor to the more reactive amino group and can be efficiently reduced in the final steps of the synthesis.

Synthesis of 3'-Amino-3'-Deoxythymidine

A common route to 3'-amino-3'-deoxythymidine involves the reduction of 3'-azido-3'-deoxythymidine (AZT). This can be achieved through catalytic hydrogenation or with thiol-containing reducing agents.

Experimental Protocol: Reduction of 3'-Azido-3'-deoxythymidine to 3'-Amino-3'-deoxythymidine [3]

-

Reaction Setup: In a suitable reaction vessel, create a slurry of 3'-azido-3'-deoxythymidine (e.g., 2.17 g) and 10% Palladium on carbon (Pd/C) catalyst (e.g., 0.91 g) in ethanol (e.g., 25 ml).

-

Hydrogenation: Vigorously stir the mixture under a hydrogen atmosphere (1 atm) for 4 hours.

-

Work-up: Filter the reaction mixture through celite and wash the filter cake with methanol.

-

Purification: Evaporate the filtrate and purify the resulting residue by silica gel chromatography (e.g., using a gradient of 2% to 40% methanol in dichloromethane) to yield 3'-amino-3'-deoxythymidine.

Solid-Phase Synthesis of 3'-Amino-Modified Oligonucleotides

The introduction of a 3'-amino group at the end of a synthetic oligonucleotide is typically achieved using a controlled pore glass (CPG) solid support that has been pre-functionalized with a 3'-amino-modifier.[5][6] The synthesis then proceeds via standard phosphoramidite chemistry.

Workflow for Solid-Phase Synthesis of a 3'-Amino-Modified Oligonucleotide

Caption: Workflow for solid-phase synthesis of 3'-amino-modified oligonucleotides.

Quantitative Data

The modification of nucleotides with a 3'-amino group has quantifiable effects on their properties and interactions. The following tables summarize key quantitative data from the literature.

Table 1: Thermal Stability of Oligonucleotides

| Oligonucleotide Type | Sequence | Tm (°C) | Conditions |

| Unmodified DNA | 5'-d(CGCG AATTC GCG)-3' | 72.0 | 1 M NaCl |

| 3'-Amino-modified DNA | 5'-d(CGCG AATTC GCG)-NH2-3' | 74.5 | 1 M NaCl |

Note: This is an illustrative example of the typical increase in Tm observed. Actual values are sequence and buffer dependent.

Table 2: Antiviral Activity of 3'-Amino Nucleoside Analogs

| Compound | Virus | Cell Line | IC50 (µM) |

| 3'-Amino-2',3'-dideoxycytidine | HIV-1 | L1210 | 0.7 |

| 3'-Amino-2',3'-dideoxy-5-fluorocytidine | HIV-1 | Sarcoma 180 | 1.0[7] |

| 3'-Azido-3'-deoxythymidine (AZT) | HIV-1 | MT-4 | 0.01-0.1 |

Table 3: Synthesis Yields

| Starting Material | Product | Reducing Agent | Yield (%) |

| 3'-Azido-3'-deoxythymidine | 3'-Amino-3'-deoxythymidine | H2, Pd/C | ~80[3] |

| 3'-Azido-3'-deoxythymidine | 3'-Amino-3'-deoxythymidine | Dithiothreitol (DTT) | Quantitative[8] |

Key Applications and Experimental Protocols

Chain Termination in DNA Sequencing and Antiviral Therapy

The inability of DNA polymerases to extend a chain beyond a 3'-amino nucleotide makes these analogs potent chain terminators. This principle is the basis for their use as antiviral agents, particularly against retroviruses like HIV that rely on reverse transcriptase for replication.[9]

Mechanism of Chain Termination by 3'-Amino-dNTPs

Caption: Mechanism of DNA chain termination by 3'-amino-dNTPs.

Experimental Protocol: Primer Extension Assay with 3'-Amino-dNTPs

This protocol is adapted from standard primer extension assays to demonstrate chain termination.[10][11][12]

-

Primer Labeling: End-label an oligonucleotide primer (complementary to the template DNA) with [γ-³²P]ATP using T4 polynucleotide kinase. Purify the labeled primer.

-

Annealing: Anneal the labeled primer to the single-stranded DNA template.

-

Extension Reaction: Set up four separate extension reactions. Each reaction should contain the primer-template hybrid, a DNA polymerase (e.g., Klenow fragment), and all four dNTPs. To each of the four tubes, add a limited amount of one of the 3'-amino-ddNTPs (3'-amino-ddATP, 3'-amino-ddGTP, 3'-amino-ddCTP, or 3'-amino-ddTTP).

-

Incubation: Incubate the reactions at the optimal temperature for the DNA polymerase (e.g., 37°C).

-

Analysis: Stop the reactions and analyze the products on a denaturing polyacrylamide sequencing gel. The resulting ladder of bands will indicate the positions of the specific nucleotide in the template sequence.

Reversible Terminators in Next-Generation Sequencing (NGS)

In some NGS platforms, 3'-O-amino or other 3'-modified nucleotides are used as reversible terminators.[13][14][15] The 3'-terminating group can be chemically cleaved, allowing for the subsequent incorporation of the next nucleotide in a step-wise sequencing-by-synthesis process.

Workflow for Sequencing-by-Synthesis with Reversible 3'-Terminators

Caption: Simplified workflow of sequencing-by-synthesis using reversible terminators.

Post-Synthesis Modification and Conjugation

The 3'-amino group serves as a versatile handle for the attachment of various functional molecules. NHS (N-Hydroxysuccinimide) esters are commonly used to label amino-modified oligonucleotides with fluorescent dyes.[16][17]

Experimental Protocol: NHS-Ester Dye Conjugation to a 3'-Amino-Oligonucleotide [16][17]

-

Oligonucleotide Preparation: Dissolve the 3'-amino-modified oligonucleotide in a suitable conjugation buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5) to a final concentration of 0.3-0.8 mM.

-

Dye Preparation: Dissolve the NHS-ester functionalized dye in anhydrous DMSO or DMF to a concentration of approximately 14 mM.

-

Conjugation Reaction: Add the dissolved dye solution to the oligonucleotide solution (a 5-10 fold molar excess of the dye is often used). Vortex gently and incubate at room temperature for 1-2 hours, protected from light.

-

Purification: Purify the dye-conjugated oligonucleotide from excess dye and unconjugated oligonucleotide using methods such as ethanol precipitation followed by HPLC or size-exclusion chromatography.

Workflow for Post-Synthesis Conjugation

Caption: Workflow for NHS-ester dye conjugation to a 3'-amino-oligonucleotide.

Conclusion

The introduction of a 3'-amino group into nucleotides is a powerful and versatile modification that has significantly impacted various areas of life sciences and drug development. From their role as chain terminators in sequencing and antiviral therapies to their use as chemical handles for the creation of sophisticated molecular probes, 3'-amino nucleotides continue to be a valuable tool for researchers. A thorough understanding of their synthesis, properties, and the experimental protocols for their use, as outlined in this guide, is essential for leveraging their full potential in future innovations.

References

- 1. DNA polymerase - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. prepchem.com [prepchem.com]

- 4. Primer extension assay and sequencing by dideoxynucleotide incorporation on RNA templates [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. glenresearch.com [glenresearch.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. The effect of chemical modifications on the thermal stability of different G-quadruplex-forming oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Primer Extension - National Diagnostics [nationaldiagnostics.com]

- 11. The primer extension assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Primer extension - Wikipedia [en.wikipedia.org]

- 13. 3′-O-modified nucleotides as reversible terminators for pyrosequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Four-color DNA sequencing with 3′-O-modified nucleotide reversible terminators and chemically cleavable fluorescent dideoxynucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sequencing-by-synthesis: Fluorescent reversible 3’-O-blocked dNTPs - News Blog - Jena Bioscience [jenabioscience.com]

- 16. Labeling of Amino-Modified Oligonucleotides with Dye NHS Esters | AAT Bioquest [aatbio.com]

- 17. glenresearch.com [glenresearch.com]

The Chemical Stability of 3'-Amino-3'-deoxycytidine Triphosphate (3'-NH2-CTP): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Amino-3'-deoxycytidine triphosphate (3'-NH2-CTP) is a chemically modified nucleoside triphosphate where the 3'-hydroxyl group of the ribose sugar is replaced by an amino group. This modification is of significant interest in various biochemical and therapeutic applications, including its use as a chain terminator in nucleic acid synthesis and for the development of aptamers. Understanding the chemical stability of this compound is paramount for its effective storage, handling, and application in experimental and developmental pipelines. This technical guide provides an in-depth overview of the known stability profile of this compound and related compounds, outlines experimental methodologies for stability assessment, and offers recommendations for maintaining its integrity.

Core Stability Profile of this compound

The chemical stability of this compound is influenced by several factors, primarily temperature, pH, and the presence of degrading enzymes. While specific quantitative kinetic data for this compound is not extensively published, its stability can be inferred from data on unmodified nucleoside triphosphates, other 3'-modified analogs, and general principles of nucleotide chemistry.

General Storage and Handling Recommendations

Based on information from various suppliers of modified nucleotides, the following storage conditions are recommended to ensure the long-term stability of this compound solutions.

| Parameter | Recommendation | Rationale |

| Storage Temperature | Store at -20°C or below. For long-term storage, -80°C is preferable. | Minimizes hydrolytic and potential enzymatic degradation. |

| Solution Form | Store as a buffered aqueous solution, typically at a concentration of 10-100 mM. | Buffering helps to maintain a stable pH. |

| Long-Term Storage | Long-term storage in solution is not recommended for frequent use; aliquot to avoid multiple freeze-thaw cycles.[1] | Freeze-thaw cycles can lead to degradation of the triphosphate chain. |

| Short-Term Exposure | Short-term exposure to ambient temperatures (up to one week) is generally acceptable for some related modified nucleotides.[2][3] | Provides flexibility during experimental setup, but should be minimized. |

Impact of pH on Stability

The pH of the storage and reaction buffer is a critical determinant of the stability of nucleoside triphosphates. The triphosphate chain is susceptible to hydrolysis, and the rate of this hydrolysis is pH-dependent.

For unmodified deoxyribonucleoside triphosphates (dNTPs), stability is enhanced at slightly alkaline pH. A patent on dNTP stabilization indicates that a pH range of approximately 8.0 to 10.0 is advantageous.[4] Conversely, studies on related amino-modified nucleotides, such as 5'-amino-5'-deoxythymidine diphosphate, have shown that the rate of hydrolysis increases as the pH becomes more acidic, particularly below pH 5.[5] Therefore, it is recommended to maintain this compound solutions in a buffer with a pH between 7.5 and 8.5 to ensure stability.

Primary Degradation Pathways

The primary chemical degradation pathway for this compound, like other nucleoside triphosphates, is the hydrolysis of the phosphoanhydride bonds of the triphosphate chain. This process occurs sequentially, leading to the formation of the corresponding diphosphate (3'-NH2-CDP) and monophosphate (3'-NH2-CMP) derivatives, with the release of inorganic phosphate at each step.

For unmodified CTP, a common impurity found in manufactured lots is cytidine diphosphate (CDP), which arises from this hydrolytic degradation.[6] It is reasonable to assume a similar degradation pattern for this compound.

Figure 1. Hydrolytic degradation pathway of this compound.

Experimental Protocols for Stability Assessment

To quantitatively assess the chemical stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.

Protocol: HPLC-Based Stability Study of this compound

1. Objective: To determine the degradation rate of this compound under various pH and temperature conditions.

2. Materials:

-

This compound solution of known concentration

-

Buffers of different pH values (e.g., pH 4.0, 7.0, 9.0)

-

Temperature-controlled incubators or water baths

-

HPLC system with a suitable detector (UV-Vis at ~271 nm)

-

Anion-exchange or reverse-phase ion-pairing HPLC column

-

Mobile phase buffers (e.g., potassium phosphate, triethylammonium acetate)

-

Reference standards for potential degradation products (3'-NH2-CDP, 3'-NH2-CMP, if available)

3. Experimental Workflow:

References

- 1. apexbt.com [apexbt.com]

- 2. 3'-Azido-3'-dCTP, Cytidines - Jena Bioscience [jenabioscience.com]

- 3. 3'-dATP, 3'-Deoxy Nucleotides - Jena Bioscience [jenabioscience.com]

- 4. US6916616B2 - Stabilized aqueous nucleoside triphosphate solutions - Google Patents [patents.google.com]

- 5. 5'-Amino-5'-deoxythymidine: synthesis, specific phosphorylation by herpesvirus thymidine kinase, and stability to pH of the enzymically formed diphosphate derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 6. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to 3'-Amino Modified RNA

For Researchers, Scientists, and Drug Development Professionals

Introduction

3'-Amino modified RNA represents a pivotal class of chemically altered ribonucleic acids that incorporate a primary amine group at the 3'-terminus. This modification imparts unique chemical properties, rendering the RNA molecule more resistant to degradation by 3'-exonucleases and providing a versatile handle for the covalent attachment of a wide array of functional molecules. These characteristics have made 3'-amino modified RNA an invaluable tool in various research, diagnostic, and therapeutic applications, including the development of stabilized mRNA therapeutics, targeted drug delivery systems, and advanced diagnostic probes. This guide provides a comprehensive overview of the synthesis, properties, and applications of 3'-amino modified RNA, complete with detailed experimental protocols and quantitative data to facilitate its adoption and use in the laboratory.

Properties of 3'-Amino Modified RNA

The introduction of a 3'-amino group significantly alters the biochemical and biophysical properties of an RNA molecule. These changes are critical for its utility in various applications.

Enhanced Nuclease Resistance

One of the most significant advantages of 3'-amino modification is the increased stability of the RNA molecule in biological fluids. The 3'-amino group protects the RNA from degradation by 3'-to-5' exonucleases, which are prevalent in serum and cell extracts. This enhanced stability is crucial for applications requiring the RNA to remain intact for extended periods, such as in antisense therapy and mRNA-based therapeutics.

Thermal Stability of Duplexes

The effect of a 3'-amino modification on the thermal stability of RNA duplexes can vary. While 2'-amino modifications have been reported to destabilize RNA:RNA duplexes, the impact of a 3'-terminal amine is generally less pronounced and can be sequence-dependent. It is a critical parameter to consider when designing probes and other hybridization-based tools.

Translational Efficiency

For messenger RNA (mRNA), modification of the 3'-terminus can lead to a significant increase in protein expression. A 3'-modification can result in a 3-fold increase in translation, which is also extended over a longer period (>48 hours).[1] This is attributed to the increased stability of the mRNA, allowing for multiple rounds of translation before degradation.

Quantitative Data Summary

The following tables summarize key quantitative data regarding the properties of 3'-amino modified RNA.

| Property | Modification | Observation | Reference |

| Nuclease Resistance | 3'-amino modification | Increased half-life in serum and cell extracts | [2] |

| 3'-inverted dT cap on 2'-fluoro RNA | Half-life of ~12 hours in fresh human serum | [2] | |

| Translational Efficiency | 3'-modification of Gaussia luciferase mRNA | 3-fold increased and extended (>48 h) translation | [1] |

| Thermal Stability | 2'-amino modification | Destabilizes RNA:RNA duplexes | [3] |

Note: Specific quantitative data on the half-life and ΔTm for a broad range of 3'-amino linkers is highly dependent on the specific oligo sequence, the length of the amino linker, and the experimental conditions. The provided data serves as a general guideline.

Synthesis of 3'-Amino Modified RNA

3'-Amino modified RNA can be synthesized through both chemical and enzymatic methods.

Chemical Synthesis: Solid-Phase Phosphoramidite Chemistry

Solid-phase synthesis is the most common method for producing chemically defined, 3'-amino modified RNA oligonucleotides. This method utilizes a solid support functionalized with a protected aminolinker. The RNA chain is synthesized in the 3'-to-5' direction by the sequential addition of phosphoramidite monomers.

-

Support Preparation: Start with a controlled pore glass (CPG) solid support functionalized with a 3'-amino-modifier. The amine group is typically protected with a base-labile group like Fmoc (9-fluorenylmethyloxycarbonyl) or a phthaloyl (PT) group.

-

Synthesis Cycle:

-

Deprotection (Detritylation): Remove the 5'-dimethoxytrityl (DMT) group from the support-bound nucleoside using a mild acid (e.g., 3% trichloroacetic acid in dichloromethane).

-

Coupling: Activate the next phosphoramidite monomer with an activator (e.g., 5-ethylthio-1H-tetrazole) and couple it to the free 5'-hydroxyl group of the growing chain.

-

Capping: Acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

-

Oxidation: Oxidize the newly formed phosphite triester linkage to a more stable phosphate triester using an oxidizing agent (e.g., iodine in the presence of water and pyridine).

-

-

Repeat: Repeat the synthesis cycle until the desired RNA sequence is assembled.

-

Cleavage and Deprotection:

-

Cleave the synthesized oligonucleotide from the solid support using a strong base (e.g., concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine - AMA).

-

This step also removes the protecting groups from the phosphate backbone and the nucleobases.

-

For 3'-PT-amino-modifiers, deprotection with AMA at 65°C for 10 minutes is sufficient to hydrolyze the phthaloyl group and liberate the primary amine.

-

-

Purification: Purify the crude 3'-amino modified RNA using reverse-phase high-performance liquid chromatography (RP-HPLC) or polyacrylamide gel electrophoresis (PAGE).

Enzymatic Synthesis

Enzymatic methods offer an alternative for the 3'-modification of RNA, particularly for longer transcripts.

Recombinant human Polymerase θ can be used to add 3'-amino-modified nucleotides to the 3'-terminus of RNA in a template-independent manner.

-

Reaction Setup: In a nuclease-free microcentrifuge tube, combine the following components:

-

RNA transcript (10-50 pmol)

-

Polθ reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

3'-amino-modified nucleotide triphosphate (e.g., 3'-amino-ddNTP) in excess

-

Recombinant Polθ enzyme

-

-

Incubation: Incubate the reaction at 37°C for 1-2 hours.

-

Enzyme Inactivation: Stop the reaction by heat inactivation of the polymerase (e.g., 70°C for 10 minutes) or by adding EDTA.

-

Purification: Purify the 3'-amino modified RNA using a suitable method, such as spin column chromatography or HPLC.

Purification of 3'-Amino Modified RNA

High-performance liquid chromatography (HPLC) is a robust method for purifying 3'-amino modified RNA, offering high resolution and purity.

Experimental Protocol: RP-HPLC Purification

-

Column: Use a reverse-phase column suitable for oligonucleotide purification (e.g., C8 or C18).

-

Mobile Phase:

-

Buffer A: 0.1 M Triethylammonium acetate (TEAA) in water.

-

Buffer B: 0.1 M TEAA in acetonitrile.

-

-

Gradient:

-

Equilibrate the column with a low percentage of Buffer B (e.g., 5%).

-

Inject the dissolved crude RNA sample.

-

Apply a linear gradient of increasing Buffer B concentration to elute the RNA. The optimal gradient will depend on the length and sequence of the oligonucleotide. A typical gradient might be from 5% to 50% Buffer B over 30 minutes.

-

-

Detection: Monitor the elution profile using a UV detector at 260 nm.

-

Fraction Collection: Collect the fractions corresponding to the major peak of the full-length 3'-amino modified RNA.

-

Desalting: Desalt the collected fractions using a method such as ethanol precipitation or a desalting column to remove the TEAA buffer salts.

Applications and Experimental Workflows

The unique properties of 3'-amino modified RNA enable a wide range of applications.

Conjugation of Functional Molecules

The 3'-amino group serves as a reactive handle for the covalent attachment of various molecules, such as fluorophores, biotin, peptides, and drugs.

N-hydroxysuccinimide (NHS) esters are commonly used to label amino-modified oligonucleotides.

-

Oligonucleotide Preparation: Dissolve the purified 3'-amino modified RNA in a non-nucleophilic buffer with a pH of 8.0-9.0 (e.g., 0.1 M sodium bicarbonate or sodium borate buffer).

-

NHS Ester Preparation: Dissolve the NHS ester-functionalized molecule (e.g., a fluorescent dye) in a small amount of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Conjugation Reaction: Add the NHS ester solution to the RNA solution. A 5-10 fold molar excess of the NHS ester is typically used.

-

Incubation: Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C, with gentle mixing.

-

Purification: Purify the conjugated RNA from the excess unreacted label and byproducts using size-exclusion chromatography (e.g., a desalting column) or HPLC.

Aptamer Development and Signaling Pathway Analysis

3'-Amino modified RNA is utilized in the selection and application of aptamers, which are short, single-stranded nucleic acids that bind to specific targets. A prominent example is the AS1411 aptamer, a G-quadruplex forming oligonucleotide that targets nucleolin.

The AS1411 aptamer, which has a 3'-amino modification for enhanced stability, binds to nucleolin on the surface of cancer cells. This interaction triggers a cascade of downstream events that inhibit cancer cell proliferation.

Caption: AS1411 aptamer signaling pathway.

3'-Amino modified RNA can be used in the SELEX process to generate stable aptamers.

Caption: SELEX workflow for aptamer selection.

Nuclease Protection Assay

This assay is used to quantitatively assess the stability of 3'-amino modified RNA in the presence of nucleases.

-

Probe Preparation: Synthesize a radiolabeled or fluorescently labeled antisense probe that is complementary to the 3'-amino modified RNA target.

-

Hybridization: Mix the 3'-amino modified RNA with an excess of the labeled probe in a hybridization buffer. Heat to denature and then cool slowly to allow hybridization.

-

Nuclease Digestion: Add a single-strand specific nuclease (e.g., S1 nuclease or RNase T1) to the reaction. This will digest any unhybridized, single-stranded RNA and probe.

-

Nuclease Inactivation and Precipitation: Stop the digestion and precipitate the protected RNA-probe duplexes.

-

Analysis: Separate the protected fragments by denaturing polyacrylamide gel electrophoresis (PAGE).

-

Quantification: Visualize the protected fragments by autoradiography or fluorescence imaging and quantify the band intensity to determine the amount of stable RNA.

Conclusion

3'-Amino modified RNA is a powerful and versatile tool for researchers, scientists, and drug development professionals. Its enhanced stability and the ability to be conjugated to a wide range of molecules open up a vast array of possibilities in basic research, diagnostics, and therapeutics. The detailed protocols and data provided in this guide are intended to facilitate the successful implementation of 3'-amino modified RNA in your own research endeavors, paving the way for new discoveries and innovations.

References

A Technical Guide to 3'-Amino-2',3'-dideoxycytidine-5'-triphosphate (3'-NH2-CTP)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 3'-Amino-2',3'-dideoxycytidine-5'-triphosphate (3'-NH2-CTP), a modified nucleoside triphosphate with significant applications in molecular biology and drug development. This document covers its chemical properties, suppliers, and a detailed, generalized protocol for its use in enzymatic assays.

Core Concepts

This compound is a synthetic analog of deoxycytidine triphosphate (dCTP). The key modifications are the absence of hydroxyl groups at both the 2' and 3' positions of the ribose sugar, and the presence of an amino group (-NH2) at the 3' position. This unique structure confers upon it the property of a DNA chain terminator. Once incorporated into a growing DNA strand by a DNA polymerase, the absence of a 3'-hydroxyl group prevents the formation of a phosphodiester bond with the next incoming nucleotide, thus halting DNA synthesis.[1] The 3'-amino group provides a reactive handle for the conjugation of other molecules, such as fluorescent dyes or biotin, making it a valuable tool for various labeling and detection applications.[1]

Physicochemical Properties and Supplier Information

| Property | Value | Supplier | Catalog Number |

| Full Chemical Name | 3'-Amino-2',3'-dideoxycytidine-5'-triphosphate | TriLink BioTechnologies | N-4011 |

| lithium (3-amino-5-(4-amino-2-oxopyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl triphosphate | APExBIO | - | |

| Molecular Formula (Free Acid) | C₉H₁₇N₄O₁₂P₃ | TriLink BioTechnologies | N-4011 |

| Molecular Weight (Free Acid) | 466.10 g/mol | TriLink BioTechnologies | N-4011 |

| Purity | ≥90% by AX-HPLC | TriLink BioTechnologies | N-4011 |

| Supplied Form | Lithium salt | TriLink BioTechnologies, APExBIO | N-4011, - |

| Concentration | 100 mM in H₂O | TriLink BioTechnologies | N-4011 |

Key Suppliers

-

TriLink BioTechnologies: A well-established provider of modified nucleic acids, offering this compound under the catalog number N-4011.[2]

-

APExBIO: A supplier of reagents for life science research, listing 3'-Amino-ddCTP in their catalog.[3]

Experimental Protocols

The following is a generalized protocol for an enzymatic incorporation and chain termination assay using this compound with a DNA polymerase. This protocol is based on standard molecular biology techniques for studying DNA polymerase activity with modified nucleotides. Researchers should optimize the conditions for their specific enzyme, template, and experimental goals.

Objective:

To determine if a DNA polymerase can incorporate this compound and to confirm its chain-terminating properties.

Materials:

-

This compound (e.g., TriLink BioTechnologies, Cat. No. N-4011)

-

DNA Polymerase (e.g., Taq DNA Polymerase, Klenow Fragment)

-

DNA template with a known sequence

-

A primer complementary to the template, labeled with a fluorescent dye (e.g., 5'-FAM)

-

Standard dNTPs (dATP, dGTP, dTTP, dCTP)

-

Reaction Buffer (specific to the DNA polymerase)

-

Nuclease-free water

-

Stop Solution (e.g., 95% formamide, 20 mM EDTA)

-

Denaturing polyacrylamide gel (e.g., 15-20%)

-

Gel electrophoresis apparatus and power supply

-

Fluorescence gel scanner

Methodology:

-

Primer-Template Annealing:

-

In a microcentrifuge tube, mix the fluorescently labeled primer and the DNA template in a 1.5:1 molar ratio in annealing buffer (e.g., 10 mM Tris-HCl pH 8.0, 50 mM NaCl).

-

Heat the mixture to 95°C for 5 minutes.

-

Allow the mixture to cool slowly to room temperature to facilitate annealing.

-

-

Enzymatic Reaction Setup:

-

Prepare the following reaction mixtures in separate tubes. It is recommended to set up reactions on ice.

-

| Component | Control Reaction (C) | Termination Reaction (T) |

| Nuclease-free water | to 20 µL | to 20 µL |

| 10X Polymerase Buffer | 2 µL | 2 µL |

| Annealed Primer/Template | 1 µL | 1 µL |

| dNTP mix (10 mM each) | 0.5 µL | 0.5 µL |

| This compound (10 mM) | - | 0.5 µL |

| DNA Polymerase | 1 µL | 1 µL |

| Total Volume | 20 µL | 20 µL |

-

Incubation:

-

Incubate the reactions at the optimal temperature for the DNA polymerase for a set time (e.g., 30 minutes at 37°C for Klenow fragment, or 72°C for Taq).

-

-

Reaction Termination:

-

Stop the reactions by adding an equal volume (20 µL) of Stop Solution.

-

Heat the samples at 95°C for 5 minutes to denature the DNA.

-

Quickly cool the samples on ice.

-

-

Gel Electrophoresis:

-

Load the samples onto a denaturing polyacrylamide gel.

-

Run the gel at a constant power until the desired resolution is achieved.

-

-

Data Analysis:

-

Visualize the DNA fragments using a fluorescence gel scanner.

-

In the control lane (C), a full-length product should be observed.

-

In the termination lane (T), a band corresponding to the size of the primer extended to the point of this compound incorporation should be visible, indicating chain termination. The position of this terminated band will be one base longer than the primer for each position where a cytosine is present in the template strand.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the enzymatic incorporation assay described above.

Caption: Experimental workflow for this compound incorporation assay.

Mechanism of Chain Termination

The diagram below illustrates the molecular mechanism by which this compound terminates DNA synthesis.

Caption: Mechanism of DNA chain termination by this compound.

References

The Cornerstone of Control: A Technical Guide to 3'-Amino-CTP in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental role of 3'-amino-CTP, a modified cytidine triphosphate, in the landscape of molecular biology. While not a naturally occurring molecule, its unique chemical properties have established it as an indispensable tool for researchers, offering precise control over enzymatic processes. This document details its core applications, provides quantitative data on related analogues, outlines detailed experimental protocols, and illustrates the key mechanisms through which it functions.

Core Principles and Applications of 3'-Amino-CTP

The defining feature of 3'-amino-CTP is the substitution of the hydroxyl group (-OH) at the 3' position of the ribose sugar with an amino group (-NH2). This single modification has profound implications for its interaction with nucleic acid polymerases.

1.1. Chain Termination of Transcription:

The primary and most fundamental role of 3'-amino-CTP is as a chain terminator in RNA synthesis. RNA polymerases catalyze the formation of a phosphodiester bond by linking the 5'-phosphate of an incoming nucleotide to the 3'-hydroxyl group of the preceding nucleotide in the growing RNA strand. When 3'-amino-CTP is incorporated, the absence of the 3'-OH group prevents the formation of the next phosphodiester bond, leading to the termination of transcription. This property is analogous to the role of dideoxynucleotides in Sanger DNA sequencing.

1.2. A Versatile Chemical Handle for RNA Labeling and Modification:

The 3'-amino group serves as a reactive primary amine, which can be used as a chemical handle for the covalent attachment of various molecules. This allows for a powerful, two-step strategy for 3'-end labeling of RNA:

-

Enzymatic Incorporation: An RNA polymerase or a nucleotidyltransferase incorporates a single 3'-amino-CMP at the 3'-terminus of an RNA molecule.

-

Chemical Conjugation: The amino-tagged RNA is then reacted with a molecule containing an amine-reactive group, such as an N-hydroxysuccinimide (NHS) ester. This allows for the attachment of fluorophores, biotin, cross-linking agents, or other probes for downstream applications.

1.3. Foundation for Drug Development:

The principle of chain termination by 3'-modified nucleosides is a cornerstone of antiviral and anticancer drug development. Analogues of 3'-amino-cytidine, particularly the 2',3'-dideoxy versions, are potent inhibitors of viral reverse transcriptases (e.g., in HIV) and viral RNA-dependent RNA polymerases.[1][2] After entering a cell, these nucleoside analogues are phosphorylated by host or viral kinases to their active triphosphate form.[1] This active form then competes with the natural nucleotides for incorporation into the viral genome, causing chain termination and halting replication.[3][4]

Quantitative Data

While specific kinetic data for the incorporation of 3'-amino-CTP by RNA polymerases is not extensively published, data from related analogues and natural nucleotides provide a valuable benchmark for understanding its behavior.

Table 1: Kinetic Parameters for Nucleotide Incorporation by T7 RNA Polymerase

| Nucleotide | Kd (µM) | kpol (s-1) | Catalytic Efficiency (kpol/Kd) (µM-1s-1) | Reference |

| Natural CTP | 80 | 220 | 2.75 | [5] |

This data for the natural nucleotide provides a baseline for the expected affinity and incorporation rate. The presence of the 3'-amino modification is expected to alter these values.

Table 2: Inhibitory Concentrations (IC50) of 3'-Modified Cytidine Analogues Against Viral Polymerases

| Compound | Target Enzyme | IC50 (µM) | Virus | Reference |

| β-L-FdCTP (3'-fluoro) | HBV DNA Polymerase | 0.25 - 10.4 | Hepatitis B Virus | [6] |

| β-L-FMetdCTP (3'-fluoro) | HBV DNA Polymerase | 0.25 - 10.4 | Hepatitis B Virus | [6] |

| FNC-TP (4'-azido) | HIV-1 Reverse Transcriptase | High | HIV-1 | [7] |

| FNC-TP (4'-azido) | HCV RdRp | Moderate | Hepatitis C Virus | [7] |

These values for related 3'-modified cytidine analogues demonstrate the potent inhibitory activity that is characteristic of this class of compounds.

Table 3: Effective Concentrations (EC50) of Nucleoside Analogues in Cell-Based Assays

| Compound | Cell Line | EC50 (µM) | Assay Type | Reference |

| 2′-C-Methyl-cytidine | Human Norovirus Replicon Cells | 8.2 ± 0.7 | Replicon Assay | [8] |

| Favipiravir (T-705) | Human Norovirus Replicon Cells | 21 ± 2 | Replicon Assay | [8] |

| RAD001 (Everolimus) | HCC-1419 Breast Cancer Cells | 25.17 ± 1.14 | MTS Proliferation Assay | [9] |

| RAD001 (Everolimus) | MDA-MB-468 Breast Cancer Cells | 50.65 ± 3.64 | MTS Proliferation Assay | [9] |

This table illustrates the cellular efficacy of various nucleoside analogues and related compounds in inhibiting viral replication or cancer cell proliferation.

Experimental Protocols & Methodologies

3.1. Protocol for In Vitro Transcription Termination Assay using 3'-Amino-CTP

This protocol is designed to verify the chain-terminating property of 3'-amino-CTP in a standard in vitro transcription reaction using T7 RNA polymerase.

Materials:

-

Linearized DNA template with a T7 promoter

-

T7 RNA Polymerase

-

10x Transcription Buffer (400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 100 mM DTT, 20 mM Spermidine)

-

ATP, GTP, UTP solution (10 mM each)

-

CTP solution (10 mM)

-

3'-amino-CTP solution (10 mM)

-

[α-³²P]UTP (for radiolabeling)

-

RNase Inhibitor

-

Nuclease-free water

-

Denaturing polyacrylamide gel (Urea-PAGE) and electrophoresis apparatus

-

Phosphorimager system

Methodology:

-

Reaction Setup: Assemble two transcription reactions in parallel.

-

Control Reaction:

-

1 µL 10x Transcription Buffer

-

1 µL DNA template (100 ng/µL)

-

1 µL ATP/GTP/UTP mix (10 mM each)

-

0.5 µL CTP (10 mM)

-

0.5 µL [α-³²P]UTP

-

0.5 µL RNase Inhibitor

-

4.5 µL Nuclease-free water

-

1 µL T7 RNA Polymerase

-

-

Termination Reaction:

-

1 µL 10x Transcription Buffer

-

1 µL DNA template (100 ng/µL)

-

1 µL ATP/GTP/UTP mix (10 mM each)

-

0.4 µL CTP (10 mM)

-

0.1 µL 3'-amino-CTP (10 mM) (The ratio of CTP to 3'-amino-CTP can be varied to modulate the frequency of termination)

-

0.5 µL [α-³²P]UTP

-

0.5 µL RNase Inhibitor

-

4.5 µL Nuclease-free water

-

1 µL T7 RNA Polymerase

-

-

-

Incubation: Incubate both reactions at 37°C for 1 hour.

-

Reaction Quenching: Stop the reactions by adding an equal volume of 2x RNA loading buffer (containing formamide, EDTA, and tracking dyes).

-

Denaturation: Heat the samples at 95°C for 5 minutes.

-

Gel Electrophoresis: Load the samples onto a denaturing polyacrylamide gel. Run the gel until the tracking dyes have migrated sufficiently.

-

Visualization: Expose the gel to a phosphor screen and visualize the radiolabeled RNA products using a phosphorimager. The control lane should show a full-length transcript, while the termination lane will show a ladder of shorter products ending at positions corresponding to the incorporation of 3'-amino-CMP.

3.2. Protocol for Two-Step 3'-End Labeling of RNA

This protocol describes the enzymatic addition of a single 3'-amino-CMP to an RNA molecule followed by chemical conjugation to an NHS-ester-activated fluorescent dye.

Part A: Enzymatic Tailing with 3'-Amino-CTP

Materials:

-

RNA to be labeled (10-50 pmol)

-

Poly(A) Polymerase or other suitable terminal transferase

-

5x Poly(A) Polymerase Reaction Buffer

-

3'-amino-CTP solution (1 mM)

-

RNase Inhibitor

-

Nuclease-free water

-

Ethanol and sodium acetate for RNA precipitation

Methodology:

-

Reaction Setup: In a nuclease-free tube, combine:

-

5 µL RNA (10 pmol)

-

4 µL 5x Poly(A) Polymerase Reaction Buffer

-

1 µL 3'-amino-CTP (1 mM)

-

1 µL RNase Inhibitor

-

8 µL Nuclease-free water

-

1 µL Poly(A) Polymerase

-

-

Incubation: Incubate at 37°C for 30 minutes. The enzyme will add a single 3'-amino-CMP to the 3'-end of the RNA.

-

Purification: Purify the 3'-amino-tailed RNA to remove unincorporated 3'-amino-CTP and enzyme. This can be done by ethanol precipitation or using a suitable spin column. Resuspend the purified RNA in nuclease-free water.

Part B: Chemical Conjugation with NHS-Ester Dye

Materials:

-

Purified 3'-amino-tailed RNA

-

NHS-ester activated fluorescent dye (e.g., Cy3-NHS ester), dissolved in anhydrous DMSO

-

Sodium bicarbonate buffer (0.1 M, pH 8.3-8.5)

Methodology:

-

Reaction Setup:

-

Resuspend the purified 3'-amino-tailed RNA (10-50 pmol) in 4.5 µL of 0.1 M sodium bicarbonate buffer (pH 8.3).

-

Add 4.5 µL of the NHS-ester dye solution (typically a 10- to 50-fold molar excess over the RNA).

-

-

Incubation: Incubate the reaction in the dark at room temperature for at least 4 hours, or overnight on ice.[10]

-

Purification: Purify the fluorescently labeled RNA from the unreacted dye. This is critical and can be achieved by:

-

Ethanol precipitation (may require multiple rounds).

-

Size-exclusion chromatography (e.g., G-25 spin column).

-

Denaturing PAGE, followed by excision and elution of the labeled RNA band.

-

-

Quantification: Determine the concentration and labeling efficiency of the final product using UV-Vis spectrophotometry.

Visualization of Key Pathways and Workflows

Diagram 1: Chain Termination in Transcription

Caption: Workflow of transcription chain termination by 3'-amino-CTP.

Diagram 2: Two-Step RNA 3'-End Labeling Workflow

Caption: A two-step workflow for the 3'-end labeling of RNA.

Diagram 3: Mechanism of Action for 3'-Amino Nucleoside Antivirals

Caption: Metabolic activation and mechanism of action for antiviral nucleosides.

Conclusion

3'-Amino-CTP and its related analogues represent a powerful class of molecules in the molecular biologist's toolkit. Their ability to act as definitive chain terminators provides a mechanism for controlling polymerase activity, which has been leveraged for applications ranging from fundamental studies of transcription to the development of life-saving antiviral therapeutics. Furthermore, the reactive amino group offers a versatile point of attachment for probes and other functional moieties, enabling sophisticated RNA labeling and analysis techniques. As research continues to demand more precise tools for manipulating and studying nucleic acids, the fundamental principles embodied by 3'-amino-CTP will undoubtedly continue to inspire the development of novel molecular technologies.

References

- 1. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analogs of 3'-amino-3'-deoxyadenosine inhibit HIV-1 replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Zalcitabine - Wikipedia [en.wikipedia.org]

- 5. Transient state kinetics of transcription elongation by T7 RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Newly synthesized L-enantiomers of 3'-fluoro-modified beta-2'-deoxyribonucleoside 5'-triphosphates inhibit hepatitis B DNA polymerases but not the five cellular DNA polymerases alpha, beta, gamma, delta, and epsilon nor HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism and spectrum of inhibition of viral polymerases by 2′-deoxy-2′-β-fluoro-4′-azidocytidine or azvudine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biochemical Evaluation of the Inhibition Properties of Favipiravir and 2′-C-Methyl-Cytidine Triphosphates against Human and Mouse Norovirus RNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Methodological & Application

Application Notes and Protocols: Enzymatic Incorporation of 3'-NH₂-CTP by T7 RNA Polymerase

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific incorporation of modified nucleotides into RNA transcripts is a powerful tool for a wide range of applications in molecular biology, diagnostics, and therapeutics. The introduction of a primary amine group at the 3'-terminus of an RNA molecule via the enzymatic incorporation of 3'-amino-3'-deoxycytidine triphosphate (3'-NH₂-CTP) by T7 RNA polymerase offers a versatile handle for downstream modifications. This reactive group enables the covalent attachment of various functionalities, including fluorescent dyes, biotin, crosslinking agents, and therapeutic payloads, through amine-reactive chemistry. T7 RNA polymerase, a DNA-dependent RNA polymerase, is widely used for in vitro transcription due to its high processivity and specificity for its promoter sequence.[1][2] While the enzyme exhibits a preference for natural nucleotides, it can accommodate certain modifications at the sugar moiety. This document provides detailed protocols for the enzymatic incorporation of 3'-NH₂-CTP, purification of the modified RNA, and subsequent downstream applications.

Data Presentation

The efficiency of enzymatic incorporation of modified nucleotides can be influenced by several factors, including the specific modification, its position on the nucleotide, and the sequence context of the template DNA. While direct quantitative data for 3'-NH₂-CTP incorporation by T7 RNA polymerase is not extensively published, studies on other CTP analogs, such as the fluorescent tCTP, have shown that T7 RNA polymerase can incorporate modified CTPs with high efficiency, in some cases even exceeding that of natural CTP.[3] The following table provides an estimated comparison based on analogous studies.

| Nucleotide | Relative Incorporation Efficiency (%) (Estimate) | Expected RNA Yield (µg per 20 µL reaction) | Key Considerations |

| Natural CTP | 100 | 20 - 50 | Standard reaction conditions.[4] |

| 3'-NH₂-CTP | 70 - 90 | 15 - 40 | May require optimization of nucleotide concentrations. The 3'-modification can act as a chain terminator, thus incorporation is targeted at the 3'-end. |

| tCTP (fluorescent analog) | ~200 | Variable | Incorporation can be more efficient than natural CTP.[3] |

Experimental Protocols

Enzymatic Incorporation of 3'-NH₂-CTP via In Vitro Transcription

This protocol is designed for a standard 20 µL in vitro transcription reaction to produce a 3'-amino-modified RNA transcript. The 3'-NH₂-CTP will act as a chain terminator, ensuring the modification is at the 3'-terminus.

Materials and Reagents:

-

Linearized DNA template with a T7 promoter (100-200 ng/µL)

-

T7 RNA Polymerase (e.g., NEB #M0251)

-

10X T7 Reaction Buffer

-

ATP, GTP, UTP solution (100 mM each)

-

CTP solution (100 mM)

-

3'-NH₂-CTP solution (10 mM)

-

RNase Inhibitor (e.g., Murine RNase Inhibitor, NEB #M0314)

-

Nuclease-free water

Procedure:

-

Thaw all components on ice.

-

Assemble the reaction at room temperature in the following order:

Component Volume (µL) Final Concentration Nuclease-free water to 20 µL - 10X T7 Reaction Buffer 2 1X ATP (100 mM) 0.5 2.5 mM GTP (100 mM) 0.5 2.5 mM UTP (100 mM) 0.5 2.5 mM CTP (100 mM) 0.2 1 mM 3'-NH₂-CTP (10 mM) 2 1 mM Linearized DNA template 1 (100-200 ng) 5-10 ng/µL RNase Inhibitor 1 2 U/µL | T7 RNA Polymerase | 2 | 5 U/µL |

-

Mix gently by pipetting up and down.

-

Incubate at 37°C for 2 to 4 hours. For longer transcripts, the incubation time can be extended.[4]

-

(Optional) To remove the DNA template, add 1 µL of DNase I (RNase-free) and incubate at 37°C for 15 minutes.

References

- 1. trilinkbiotech.com [trilinkbiotech.com]

- 2. 3′ end additions by T7 RNA polymerase are RNA self-templated, distributive and diverse in character—RNA-Seq analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Incorporation of the fluorescent ribonucleotide analogue tCTP by T7 RNA polymerase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes & Protocols: 3'-End Labeling of RNA with 3'-Amino-CTP

For researchers, scientists, and drug development professionals engaged in the study of RNA, the ability to specifically label these molecules is of paramount importance. Labeled RNAs are indispensable tools for investigating RNA localization, structure, dynamics, and interactions with other biomolecules. This document provides a detailed guide to the 3'-end labeling of RNA using 3'-amino-CTP, a versatile method that introduces a primary amine at the 3'-terminus, enabling subsequent conjugation with a wide array of reporter molecules.

This two-step labeling strategy involves the enzymatic incorporation of a cytidine triphosphate analog bearing an amino group at the 3' position (3'-amino-CTP), followed by the chemical conjugation of a label to this newly introduced amine. This method offers flexibility in the choice of label and can be applied to various types of RNA.

Principle of the Method

The 3'-end labeling of RNA with 3'-amino-CTP is a chemo-enzymatic process:

-

Enzymatic Incorporation: A terminal transferase enzyme is used to add a single 3'-amino-cytidine monophosphate to the 3'-hydroxyl terminus of an RNA molecule. The enzyme catalyzes the formation of a phosphodiester bond between the RNA and the 3'-amino-CTP. The presence of the 3'-amino group instead of a hydroxyl group acts as a terminator, preventing further nucleotide addition.

-

Chemical Conjugation: The primary amine (–NH₂) introduced at the 3'-end of the RNA serves as a reactive handle for covalent modification. N-hydroxysuccinimide (NHS) esters of various labels (e.g., fluorophores, biotin) are commonly used to react with the primary amine, forming a stable amide bond.

Experimental Protocols

Protocol 1: Enzymatic Incorporation of 3'-Amino-CTP using Terminal Deoxynucleotidyl Transferase (TdT)

Terminal Deoxynucleotidyl Transferase (TdT) is a template-independent polymerase that can add nucleotides to the 3'-end of DNA and, under specific conditions, RNA. While TdT preferentially incorporates deoxynucleotides, it can be used to add ribonucleotides, particularly in the presence of cobalt. This protocol provides a starting point for the incorporation of 3'-amino-CTP and may require optimization for specific RNA substrates.

Materials:

-

Purified RNA sample (10-100 pmol)

-

3'-Amino-CTP (1 mM stock solution)

-

Terminal Deoxynucleotidyl Transferase (TdT) and corresponding 10x reaction buffer

-

CoCl₂ (2.5 mM stock solution)

-

RNase-free water

-

RNase inhibitor

-

Microcentrifuge tubes, nuclease-free

-

Heating block or thermocycler

-

Ethanol (100% and 70%), ice-cold

-

3 M Sodium Acetate, pH 5.2

-

Glycogen, RNase-free (optional, as a co-precipitant)

Procedure:

-

Reaction Setup: In a nuclease-free microcentrifuge tube on ice, combine the following components in the specified order:

| Component | Volume | Final Concentration |

| RNase-free water | to 20 µL | - |

| 10x TdT Reaction Buffer | 2 µL | 1x |

| CoCl₂ (2.5 mM) | 2 µL | 0.25 mM |

| RNA (10-100 pmol) | X µL | 0.5 - 5 µM |

| 3'-Amino-CTP (1 mM) | 1 µL | 50 µM |

| RNase Inhibitor | 0.5 µL | 20 units |

| Terminal Deoxynucleotidyl Transferase (TdT) | 1 µL | 20 units |

-

Incubation: Mix the reaction gently by pipetting up and down. Incubate at 37°C for 1-2 hours. The optimal incubation time may vary depending on the RNA substrate and should be determined empirically.

-

Enzyme Inactivation: Stop the reaction by heating at 75°C for 20 minutes.

-

Purification of 3'-Amino-Modified RNA: It is crucial to remove unincorporated 3'-amino-CTP and the enzyme before proceeding to the conjugation step.

-

Ethanol Precipitation (for removal of enzyme and buffer components): a. To the 20 µL reaction, add 2 µL of 3 M Sodium Acetate (pH 5.2). b. Add 60 µL of ice-cold 100% ethanol. Add 1 µL of glycogen as a carrier if the RNA concentration is low. c. Vortex briefly and incubate at -20°C for at least 30 minutes. d. Centrifuge at >12,000 x g for 30 minutes at 4°C. e. Carefully remove the supernatant. f. Wash the pellet with 200 µL of ice-cold 70% ethanol. g. Centrifuge at >12,000 x g for 5 minutes at 4°C. h. Remove the supernatant and air-dry the pellet for 5-10 minutes. Do not over-dry. i. Resuspend the RNA pellet in a suitable volume of RNase-free water or buffer for the next step.

-

Size-Exclusion Chromatography (alternative for removing unincorporated nucleotides): Use a pre-packed spin column (e.g., G-25) according to the manufacturer's protocol to remove unincorporated 3'-amino-CTP.

-

Protocol 2: Conjugation of NHS-Ester Dyes to 3'-Amino-Modified RNA

This protocol describes the coupling of an amine-reactive dye (NHS-ester) to the 3'-amino group of the modified RNA. The reaction is sensitive to pH and the presence of primary amines in the buffer.

Materials:

-

Purified 3'-amino-modified RNA

-

NHS-ester of the desired label (e.g., fluorescent dye), freshly prepared in anhydrous DMSO (10-20 mM stock)

-

Sodium bicarbonate buffer (0.1 M, pH 8.5), RNase-free

-

RNase-free water

-

Ethanol (100% and 70%), ice-cold

-

3 M Sodium Acetate, pH 5.2

-

Microcentrifuge tubes, nuclease-free, protected from light

Procedure:

-

Reaction Setup: a. Resuspend the purified 3'-amino-modified RNA in 45 µL of 0.1 M sodium bicarbonate buffer (pH 8.5). b. Prepare a fresh solution of the NHS-ester dye in anhydrous DMSO. c. Add 5 µL of the NHS-ester dye solution (10-20 mM in DMSO) to the RNA solution. This represents a molar excess of the dye. The optimal dye concentration should be determined empirically. d. The final reaction volume is 50 µL.

-

Incubation: a. Mix the reaction by gentle vortexing. b. Incubate for 2-4 hours at room temperature in the dark. Protect the reaction from light to prevent photobleaching of the dye.

-

Purification of Labeled RNA: It is essential to remove the unreacted dye.

-

Ethanol Precipitation: a. To the 50 µL reaction, add 5 µL of 3 M Sodium Acetate (pH 5.2). b. Add 150 µL of ice-cold 100% ethanol. c. Vortex and incubate at -20°C for at least 1 hour in the dark. d. Centrifuge at >12,000 x g for 30 minutes at 4°C. e. Carefully remove the supernatant containing the unreacted dye. f. Wash the pellet with 500 µL of ice-cold 70% ethanol. g. Repeat the centrifugation and supernatant removal. h. Air-dry the pellet in the dark for 5-10 minutes. i. Resuspend the labeled RNA in an appropriate volume of RNase-free water or buffer.

-